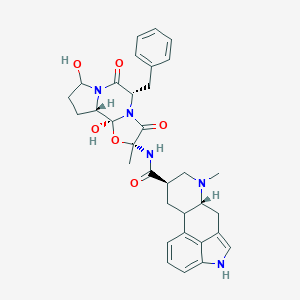
8'-Hydroxydihydroergotamine
Übersicht
Beschreibung
8’-Hydroxydihydroergotamine is a derivative of dihydroergotamine . It is the primary metabolite of dihydroergotamine and has been found to have similar potency to dihydroergotamine for adrenergic and 5-HT receptors . It is used for research and development purposes .
Synthesis Analysis
The synthesis of 8’-Hydroxydihydroergotamine involves the metabolism of dihydroergotamine. This process occurs in the liver, with 8’-Hydroxydihydroergotamine being isolated from incubates of rat and monkey liver microsomal preparations .Molecular Structure Analysis
The molecular formula of 8’-Hydroxydihydroergotamine is C33H37N5O6 . The molecular weight is 599.68 g/mol . More detailed structural analysis would require specific laboratory techniques.Wissenschaftliche Forschungsanwendungen
5-HT1A Receptor Agonist
8’-Hydroxydihydroergotamine (8’-OH-DHE) and its parent compound dihydroergotamine (DHE) are high-affinity 5-HT1A receptor ligands . They enhance the specific binding of [ (35)S]GTP-gamma-S to the dorsal raphe nucleus and the hippocampus in brain sections . This suggests that 8’-OH-DHE could be used in research related to the 5-HT1A receptor, which is implicated in various neurological and psychiatric disorders .
Migraine Prophylaxis
In addition to stopping migraine attacks, DHE is an efficient drug for migraine prophylaxis . The metabolite 8’-OH-DHE might contribute to this prophylactic efficiency through its actions at 5-HT1A auto- (in the dorsal raphe nucleus) and hetero- (notably in the hippocampus) receptors .
Inhibition of Serotoninergic Neurons
Both DHE and 8’-OH-DHE inhibit the firing of serotoninergic neurons in the dorsal raphe nucleus within brain stem slices . This could be useful in research studying the role of serotoninergic neurons in various brain functions and disorders .
Hyperpolarization of CA1 Pyramidal Cells
8’-OH-DHE was found to be more potent than DHE to hyperpolarize CA1 pyramidal cells in rat hippocampal slices . This suggests that 8’-OH-DHE could be used in research related to the electrophysiology of hippocampal neurons .
Venoconstrictor Effect
The venoconstrictor effect of DHE and its main metabolite 8’-OH-DHE has been investigated in a placebo-controlled study in seven healthy male volunteers . This suggests that 8’-OH-DHE could be used in research related to vascular physiology and disorders .
Stability Studies
8’-OH-DHE has been studied in the context of stability studies of DHE injection . Two major degradant impurities were formed during the stability studies of DHE injection . This suggests that 8’-OH-DHE could be used in research related to the stability and degradation of pharmaceutical compounds .
Wirkmechanismus
Target of Action
8’-Hydroxydihydroergotamine, a metabolite of Dihydroergotamine (DHE), primarily targets serotonin receptors . These receptors include the 5-HT 1B, 5-HT 1D, and 5-HT 1F subtypes . The compound also interacts with other serotonin, adrenergic, and dopamine receptors . These receptors play a crucial role in regulating various physiological functions, including mood, appetite, sleep, and cognition.
Mode of Action
8’-Hydroxydihydroergotamine acts as an agonist at its target receptors . This means it binds to these receptors and activates them, triggering a biological response. Specifically, its antimigraine activity is attributed to the activation of 5-HT 1D receptors located on intracranial blood vessels, resulting in vasoconstriction . It also activates 5-HT 1D receptors on sensory nerve endings of the trigeminal system, inhibiting the release of pro-inflammatory neuropeptides .
Biochemical Pathways
The activation of serotonin receptors by 8’-Hydroxydihydroergotamine affects several biochemical pathways. For instance, it enhances the specific binding of GTP-gamma-S to the dorsal raphe nucleus and the hippocampus in brain sections . This action can exert both an inhibitory influence on neuronal excitability and anxiolytic effects, which might contribute to its antimigraine prophylactic efficiency .
Pharmacokinetics
8’-Hydroxydihydroergotamine is a metabolite of DHE, which is extensively metabolized in the liver . The metabolite is present at plasma concentrations 5-7 times that of DHE . This suggests that it has a significant role in the overall pharmacological activity of DHE.
Result of Action
The activation of serotonin receptors by 8’-Hydroxydihydroergotamine leads to several molecular and cellular effects. For instance, it inhibits the firing of serotoninergic neurons in the dorsal raphe nucleus within brain stem slices . It also hyperpolarizes CA1 pyramidal cells in rat hippocampal slices, which is more potent than DHE . These actions contribute to its therapeutic efficacy in treating migraines.
Action Environment
The action of 8’-Hydroxydihydroergotamine can be influenced by various environmental factors. For example, the bioavailability and efficacy of DHE, from which the compound is derived, can be affected by the design of intranasal delivery devices . A well-designed device can deliver a greater amount of the solution to the vasculature-rich upper nasal cavity, enhancing its therapeutic effects .
Safety and Hazards
Eigenschaften
IUPAC Name |
(6aR,9R)-N-[(1S,2S,4R,7S)-7-benzyl-2,10-dihydroxy-4-methyl-5,8-dioxo-3-oxa-6,9-diazatricyclo[7.3.0.02,6]dodecan-4-yl]-7-methyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H37N5O6/c1-32(35-29(40)20-14-22-21-9-6-10-23-28(21)19(16-34-23)15-24(22)36(2)17-20)31(42)38-25(13-18-7-4-3-5-8-18)30(41)37-26(11-12-27(37)39)33(38,43)44-32/h3-10,16,20,22,24-27,34,39,43H,11-15,17H2,1-2H3,(H,35,40)/t20-,22?,24-,25+,26+,27?,32-,33+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHRNWGXNCFKOII-UYPVSMPXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)N2C(C(=O)N3C(C2(O1)O)CCC3O)CC4=CC=CC=C4)NC(=O)C5CC6C(CC7=CNC8=CC=CC6=C78)N(C5)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]1(C(=O)N2[C@H](C(=O)N3[C@H]([C@@]2(O1)O)CCC3O)CC4=CC=CC=C4)NC(=O)[C@@H]5CC6[C@@H](CC7=CNC8=CC=CC6=C78)N(C5)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H37N5O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60920250 | |
| Record name | N-(5-Benzyl-8,10b-dihydroxy-2-methyl-3,6-dioxooctahydro-8H-[1,3]oxazolo[3,2-a]pyrrolo[2,1-c]pyrazin-2-yl)-6-methylergoline-8-carboximidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60920250 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
599.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8'-Hydroxydihydroergotamine | |
CAS RN |
90650-44-5 | |
| Record name | 8'-Hydroxydihydroergotamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0090650445 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-(5-Benzyl-8,10b-dihydroxy-2-methyl-3,6-dioxooctahydro-8H-[1,3]oxazolo[3,2-a]pyrrolo[2,1-c]pyrazin-2-yl)-6-methylergoline-8-carboximidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60920250 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q & A
Q1: What is the primary focus of the research regarding 8'-Hydroxydihydroergotamine?
A1: The research primarily investigates the pharmacological properties of 8'-Hydroxydihydroergotamine, which is the primary metabolite of dihydroergotamine in humans. One study [] delves into the structural elucidation of 8'-Hydroxydihydroergotamine and investigates its receptor binding affinities. The other study [] focuses on its venoconstrictor effects in humans.
Q2: Does 8'-Hydroxydihydroergotamine exhibit similar pharmacological activity to its parent compound, dihydroergotamine?
A2: While both studies focus on different aspects of 8'-Hydroxydihydroergotamine's pharmacology, they provide insights relevant to this question. The study investigating receptor binding [] can shed light on potential similarities or differences in target interactions compared to dihydroergotamine. Simultaneously, the research on 8'-Hydroxydihydroergotamine's venoconstrictor effects [] provides data directly comparable to the known effects of dihydroergotamine, allowing for a more comprehensive understanding of their pharmacological relationship.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![(+/-)-4-Chlorophenyl-5-[(3,4-isopropylidine)-2-methylpyridine]methanol](/img/structure/B30131.png)
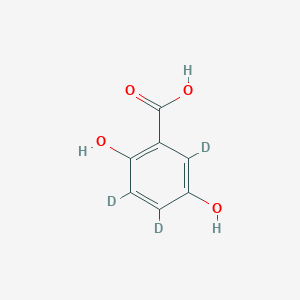
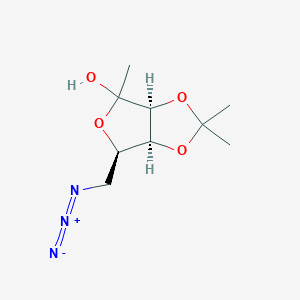
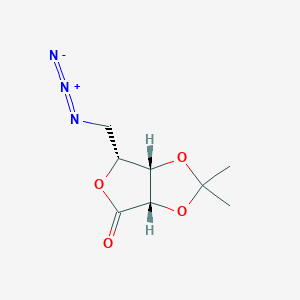

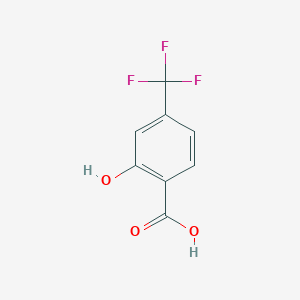

![3-Benzyl-3,8-diazabicyclo[3.2.1]octane](/img/structure/B30167.png)



